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Compound of Interest

Compound Name: Morin hydrate

Cat. No.: B1676746

Morin Hydrate: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, and pharmacological activities of Morin hydrate. The information is intended to
support research, discovery, and development efforts in the fields of pharmacology, and
medicinal chemistry.

Chemical and Physicochemical Properties

Morin hydrate (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid predominantly found in
plants of the Moraceae family, such as Osage orange (Maclura pomifera) and Old Fustic
(Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1][2] It is a
yellow pigment that has garnered significant interest for its diverse biological activities.[3]

Chemical Structure and Identification

The chemical identity of Morin hydrate is well-established and characterized by the following
identifiers.
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Property Value Reference

2-(2,4-dihydroxyphenyl)-3,5,7-
IUPAC Name _( ydroxyphenyy [4]
trihydroxychromen-4-one

Molecular Formula C15H1007:xH20 [4]

302.24 g/mol (anhydrous

Molecular Weight ]

basis)
CAS Number 654055-01-3
Appearance Dark yellow powder/solid

Physicochemical Data

The physicochemical properties of Morin hydrate are crucial for its handling, formulation, and
biological activity studies.

Property Value Reference

Melting Point 299-300 °C (decomposes)

Soluble in methanol (50
mg/mL), ethanol, and aqueous
alkaline solutions. Slightly
soluble in ether and acetic
Solubility acid. Poorly soluble in water
(0.25 mg/mL at 20°C, 0.94
mg/mL at 100°C). The
solubility is pH-dependent,

increasing with higher pH.

Band I: 363 nm, Band II: 263

nm

UV-Vis Absorption (in ethanol)

pH-Dependent Solubility of Morin Hydrate
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Solvent/Buffer pH Solubility (pg/mL)
0.1 N HCI 1.2 32.69 £ 1.63
Sodium Acetate Buffer 5.0 14.88 +2.43
Double Distilled Water 7.0 28.72 £ 0.97
Phosphate Buffer Saline 7.4 54.86 + 2.05

Tris Base Buffer 9.0 505.9 + 14.61

UV-Vis Absorption Maxima (Amax) at Different pH

pH Amax (nm)
1.2 350
5.0 367
7.0 389
7.4 390
9.0 400

Pharmacological Properties and Signaling Pathways

Morin hydrate exhibits a wide spectrum of pharmacological activities, including antioxidant,
anti-inflammatory, and anticancer effects. These biological activities are attributed to its ability
to modulate various cellular signaling pathways.

Antioxidant Activity

Morin hydrate is a potent antioxidant capable of scavenging free radicals. This activity is
central to many of its other pharmacological effects. The antioxidant capacity can be evaluated
using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Anti-inflammatory Effects
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Morin hydrate demonstrates significant anti-inflammatory properties. It can inhibit the
production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the
expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with
lipopolysaccharide (LPS). These effects are mediated, in part, through the modulation of key
inflammatory signaling pathways.

Anticancer Properties

Extensive research has highlighted the anticancer potential of Morin hydrate against various
cancer cell lines. It can induce apoptosis, inhibit cell proliferation and invasion, and suppress
the expression of proteins involved in cell cycle regulation.

Key Signaling Pathways Modulated by Morin Hydrate

Morin hydrate exerts its pharmacological effects by modulating several critical intracellular
signaling cascades.

» Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway: Morin
hydrate has been shown to suppress the NF-kB signaling pathway, a key regulator of
inflammation and cell survival.

o Mitogen-Activated Protein Kinase (MAPK) Pathway: Morin hydrate can modulate the
activity of MAPKSs, including ERK, JNK, and p38, which are involved in cellular responses to
a variety of stimuli and play a crucial role in inflammation and cancer.

Below are graphical representations of these signaling pathways and the points of intervention
by Morin hydrate.
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Caption: Morin Hydrate's Inhibition of the NF-kB Signaling Pathway.
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Caption: Modulation of the MAPK Signaling Pathway by Morin Hydrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the
pharmacological properties of Morin hydrate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
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This assay is used to determine the free radical scavenging activity of a compound.

Workflow:

Prepare DPPH Solution

(e.g., 0.1 mM in Methanol) v

Mix DPPH Solution .| Incubate in the Dark .| Measure Absorbance o o
with Sample or Control | (e.g., 30 min at RT) = (at ~517 nm) Bl C2culate % Inhibition

Prepare Morin Hydrate Solutions
(various concentrations)

Click to download full resolution via product page
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:

» Reagent Preparation:

[¢]

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

o

Prepare a stock solution of Morin hydrate in methanol (e.g., 1 mg/mL).

o

Prepare serial dilutions of the Morin hydrate stock solution to obtain a range of
concentrations.

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the

o

same manner as the sample.
o Assay Procedure:
o In a 96-well microplate, add 100 uL of the DPPH solution to each well.

o Add 100 pL of the different concentrations of Morin hydrate solution or the positive control
to the respective wells.

o For the blank, add 100 pL of methanol instead of the sample.
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o Incubate the plate in the dark at room temperature for 30 minutes.

e Measurement and Calculation:
o Measure the absorbance of each well at 517 nm using a microplate reader.

o The percentage of DPPH radical scavenging activity is calculated using the following
formula:

where A_control is the absorbance of the DPPH solution without the sample, and
A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a substance.
Detailed Protocol:
» Reagent Preparation:

o Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium
persulfate.

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours to generate the ABTS radical cation (ABTSe+).

o Before use, dilute the ABTSe+ solution with ethanol or phosphate-buffered saline (PBS) to
an absorbance of 0.70 + 0.02 at 734 nm.

o Prepare a stock solution and serial dilutions of Morin hydrate as described for the DPPH
assay.

o Assay Procedure:

o Add 190 pL of the diluted ABTSe+ solution to each well of a 96-well plate.
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o Add 10 pL of the various concentrations of Morin hydrate solution or positive control to
the wells.

e Measurement and Calculation:
o Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
o Measure the absorbance at 734 nm.
o Calculate the percentage of inhibition as described for the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW
264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of the pro-
inflammatory mediator nitric oxide.

Detailed Protocol:
e Cell Culture and Treatment:

o Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 104
cells/well and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of Morin hydrate for 1-2 hours.

o Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 pg/mL) to induce NO production
and incubate for 24 hours.

o Measurement of Nitrite:
o After incubation, collect the cell culture supernatant.
o Nitrite, a stable product of NO, is measured using the Griess reagent.

o In a new 96-well plate, mix 50 pL of the supernatant with 50 pL of Griess reagent (a
mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water).
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o Incubate at room temperature for 10 minutes.

o Data Analysis:
o Measure the absorbance at 540 nm.
o A standard curve is generated using known concentrations of sodium nitrite.

o The concentration of nitrite in the samples is determined from the standard curve, and the
percentage of NO production inhibition is calculated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Workflow:
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Add Solubilizing Agent
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Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
e Cell Seeding and Treatment:

o Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow
them to attach overnight.

o Treat the cells with various concentrations of Morin hydrate and a vehicle control (e.g.,
DMSO).

o Incubate for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition and Incubation:
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o After the treatment period, add 20 pL of MTT solution (5 mg/mL in PBS) to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT
to purple formazan crystals.

e Formazan Solubilization and Measurement:

o Carefully remove the medium containing MTT.

o Add 100-150 pL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well
to dissolve the formazan crystals.

o Shake the plate for 5-10 minutes to ensure complete dissolution.

o Measure the absorbance at a wavelength of approximately 570 nm using a microplate
reader.

o Data Analysis:

o The cell viability is expressed as a percentage of the control (untreated cells) and is
calculated as follows:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Morin hydrate chemical structure and properties.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676746#morin-hydrate-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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